molecular formula C12H20O6 B7981446 Diisopropylidenegalactose

Diisopropylidenegalactose

Cat. No.: B7981446
M. Wt: 260.28 g/mol
InChI Key: FMYQQHVJQYBRSW-JDVQERKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylidenegalactose is typically synthesized through the acetonide protection of galactose. The process involves the reaction of galactose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the diisopropylidene derivative.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Diisopropylidenegalactose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of galactose, such as galactonic acid, galactitol, and substituted galactopyranoses .

Properties

IUPAC Name

(2R)-2-hydroxy-3,3-dimethyl-2-[(1S,2S,3S)-1,2,3,4-tetrahydroxy-5-methylhex-4-enyl]cyclopropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-5(2)6(13)7(14)8(15)9(16)12(18)10(17)11(12,3)4/h7-9,13-16,18H,1-4H3/t7-,8+,9+,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYQQHVJQYBRSW-JDVQERKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(C(C(C1(C(=O)C1(C)C)O)O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C([C@H]([C@@H]([C@@H]([C@]1(C(=O)C1(C)C)O)O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropylidenegalactose
Reactant of Route 2
Diisopropylidenegalactose
Reactant of Route 3
Diisopropylidenegalactose
Reactant of Route 4
Diisopropylidenegalactose
Reactant of Route 5
Diisopropylidenegalactose
Reactant of Route 6
Diisopropylidenegalactose

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